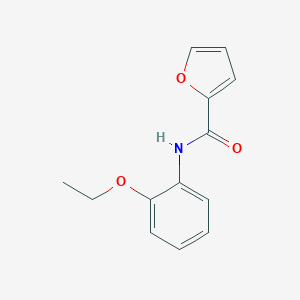

N-(2-ethoxyphenyl)furan-2-carboxamide

Description

N-(2-Ethoxyphenyl)furan-2-carboxamide is a heterocyclic compound featuring a furan-2-carboxamide core linked to a 2-ethoxyphenyl group via an amide bond. This structural motif places it within a broader class of carboxamide derivatives, which are widely studied for their pharmacological and material science applications. The ethoxy group (-OCH₂CH₃) at the ortho position of the phenyl ring introduces steric and electronic effects that influence the compound’s reactivity, solubility, and biological interactions.

Properties

Molecular Formula |

C13H13NO3 |

|---|---|

Molecular Weight |

231.25 g/mol |

IUPAC Name |

N-(2-ethoxyphenyl)furan-2-carboxamide |

InChI |

InChI=1S/C13H13NO3/c1-2-16-11-7-4-3-6-10(11)14-13(15)12-8-5-9-17-12/h3-9H,2H2,1H3,(H,14,15) |

InChI Key |

YZTYAZQJDFXJEW-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=CC=C1NC(=O)C2=CC=CO2 |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C2=CC=CO2 |

Origin of Product |

United States |

Comparison with Similar Compounds

N-(4-Bromophenyl)Furan-2-Carboxamide

- Synthesis : Synthesized via coupling of furan-2-carbonyl chloride and 4-bromoaniline in dichloromethane (DCM) with triethylamine, achieving 94% yield .

- Applications : Serves as a precursor for synthesizing aryl/heteroaryl derivatives via cross-coupling, with yields influenced by boronic acid substituents (electron-donating groups favor higher yields) .

N-(3-Methoxyphenyl)Furan-2-Carboxamide

- Structure : Features a methoxy (-OCH₃) group at the meta position.

N-(2-Ethoxyphenyl)Thiophene-2-Carboxamide

- Structure : Replaces the furan ring with a thiophene, introducing sulfur instead of oxygen.

- Key Differences : Thiophene’s higher aromaticity and sulfur’s polarizability may enhance π-π stacking interactions or alter metabolic stability compared to furan-based analogues .

Analogues with Modified Heterocyclic Cores

N-(1,3,4-Thiadiazol-2-yl)Furan-2-Carboxamide (Compounds 92 and 93)

- Structure : Incorporates a thiadiazole ring linked to the furan carboxamide.

- Biological Activity : Demonstrates potent VEGFR-2 inhibition (IC₅₀ = 7.4–7.6 nM), attributed to optimal binding orientations in docking studies. The thiadiazole group enhances hydrogen bonding and hydrophobic interactions with the kinase domain .

- Comparison : The ethoxyphenyl group in the target compound may offer better lipophilicity than the thiadiazole derivatives, influencing membrane permeability.

N-(5-Phenyl-1,3,4-Oxadiazol-2-yl)Furan-2-Carboxamide

- Synthesis : Derived from hydrazinylcarbonyl intermediates under reflux conditions.

Derivatives with Extended Functional Groups

(E)-N-(2-(4-Methoxystyryl)Phenyl)Furan-2-Carboxamide

- Structure : Includes a styryl group (CH=CH-) conjugated to a methoxyphenyl ring.

- Biological Activity : Exhibits chemopreventive activity in HCT116 colon cancer cells, likely due to the styryl group’s ability to intercalate into DNA or modulate signaling pathways like Wnt/β-catenin .

- Comparison : The ethoxyphenyl group in the target compound may lack the planar rigidity of the styryl moiety, reducing DNA interaction but improving solubility.

N-[4-(Diethylamino)Phenyl]-5-(3-Chlorophenyl)Furan-2-Carboxamide

- Structure: Combines a 5-(3-chlorophenyl) substitution on the furan ring with a diethylamino group on the phenyl ring.

- Key Features: The diethylamino group enhances basicity and solubility, while the chloro substituent may improve halogen bonding in target proteins .

Pharmacologically Active Analogues

ML18829 (SARS-CoV 3CLpro Inhibitor)

- Structure: N-(4-(tert-butyl)phenyl)-N-(2-(tert-butylamino)-2-oxo-1-(pyridin-3-yl)ethyl)furan-2-carboxamide.

- The tert-butyl groups enhance hydrophobic interactions but may limit bioavailability due to high molecular weight .

5-Nitro-N-(4-(N-(2-(Trifluoromethyl)Phenyl)Sulfamoyl)Phenyl)Furan-2-Carboxamide (6b)

- Activity: Exhibits potent antibacterial activity, attributed to the nitro (-NO₂) and trifluoromethyl (-CF₃) groups, which are strong electron-withdrawing moieties enhancing membrane penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.